molecular formula C17H23N5O2 B6679227 N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide

N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide

Cat. No.: B6679227
M. Wt: 329.4 g/mol
InChI Key: VMMGNKORXIAUFE-GJZGRUSLSA-N
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Description

N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group and a pyrrolidine ring, which is further substituted with a hydroxymethyl group and a methylpyrazolyl group. The stereochemistry of the pyrrolidine ring is specified as (3S,4R), indicating the spatial arrangement of the substituents.

Properties

IUPAC Name

N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-3-18-17(24)12-4-5-16(19-6-12)22-9-14(11-23)15(10-22)13-7-20-21(2)8-13/h4-8,14-15,23H,3,9-11H2,1-2H3,(H,18,24)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMGNKORXIAUFE-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN=C(C=C1)N2CC(C(C2)C3=CN(N=C3)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)C1=CN=C(C=C1)N2C[C@H]([C@@H](C2)C3=CN(N=C3)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide typically involves multiple steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols and aldehydes or ketones. The stereochemistry is controlled using chiral catalysts or starting materials.

  • Substitution with Hydroxymethyl and Methylpyrazolyl Groups: : The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base. The methylpyrazolyl group can be attached through a nucleophilic substitution reaction using a suitable pyrazole derivative.

  • Formation of the Pyridine Ring: : The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.

  • Coupling of the Pyridine and Pyrrolidine Rings: : The final step involves coupling the pyridine ring with the pyrrolidine ring, typically through an amide bond formation using reagents such as carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the conditions and reagents used (e.g., PCC, KMnO₄).

  • Reduction: : The carboxamide group can be reduced to an amine using reducing agents such as LiAlH₄ or BH₃-THF.

  • Substitution: : The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO₃ or Br₂ in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), borane-tetrahydrofuran (BH₃-THF)

    Substitution: Nitric acid (HNO₃), bromine (Br₂)

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a ligand for studying receptor interactions or as a probe for investigating biochemical pathways. Its structural features could enable it to interact with specific proteins or enzymes, providing insights into their functions.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as oncology, neurology, or infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might enhance the performance of industrial processes or products.

Mechanism of Action

The mechanism of action of N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic processes.

    Gene Expression Modulation: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.

    N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.

Uniqueness

The uniqueness of N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide lies in its specific substitution pattern and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to its analogs

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